Pexmetinib hydrochloride, also known as ARRY-614, is a novel pharmaceutical compound that acts as a dual inhibitor of p38 mitogen-activated protein kinase and Tie-2 receptor tyrosine kinase. It has been primarily studied for its therapeutic potential in treating various hematological malignancies, particularly acute myeloid leukemia and myelodysplastic syndromes. The compound has shown promise in inhibiting osteoclastogenesis and mitigating breast cancer-induced osteolysis through modulation of the p38/STAT3 signaling pathway .
Pexmetinib hydrochloride is synthesized from various chemical precursors and is classified as an experimental drug. It is produced in the form of a hydrochloride salt to enhance its stability and bioavailability. The active pharmaceutical ingredient is supplied in bulk by Array BioPharma, which also provides formulations for clinical trials .
The synthesis of pexmetinib hydrochloride involves several steps, typically starting from substituted phenylhydrazines and pivaloylacetonitrile. The initial reactions are conducted in the presence of dilute hydrochloric acid to form intermediates, which are subsequently treated with various reagents to yield the final product. Key steps include:
Pexmetinib hydrochloride participates in various biochemical reactions, primarily involving kinase inhibition. The mechanism includes:
These interactions have been validated through various assays, including Western blotting to assess phosphorylation levels in treated cell lines .
Pexmetinib exerts its therapeutic effects primarily through dual inhibition of the p38 MAPK pathway and Tie-2 receptor signaling. The detailed mechanism involves:
Preclinical studies have demonstrated that treatment with pexmetinib leads to decreased phosphorylation of key signaling proteins involved in these pathways, confirming its role as an effective inhibitor .
These properties are essential for formulation development and pharmacokinetic studies.
Pexmetinib hydrochloride has been investigated for various scientific applications, particularly in oncology:
Pexmetinib hydrochloride is defined by the molecular formula C₃₁H₃₃FN₆O₃·HCl, representing its protonated salt form. The free base has a molecular weight of 556.63 g/mol, while the hydrochloride salt exhibits a higher molecular weight of 593.10 g/mol due to the addition of hydrogen chloride [1] [9]. Elemental analysis confirms the composition: Carbon (62.78%), Hydrogen (5.78%), Chlorine (5.98%), Fluorine (3.20%), Nitrogen (14.17%), and Oxygen (8.09%) [1]. The compound's exact mass is 592.2365 g/mol, with a monoisotopic mass of 556.6305 g/mol for the free base [1] [9].
Table 1: Atomic Composition and Mass Properties
Property | Value |
---|---|
Molecular Formula (Salt) | C₃₁H₃₃FN₆O₃·HCl |
Molecular Weight (Salt) | 593.10 g/mol |
Exact Mass (Salt) | 592.2365 g/mol |
Elemental Analysis (C) | 62.78% |
Monoisotopic Mass (Base) | 556.6305 g/mol |
Pexmetinib hydrochloride is achiral, with no defined stereocenters or optical activity [3] [9]. Its structure incorporates multiple pharmacologically critical functional groups:
CC1=CC=C(C=C1)N2N=C(C=C2NC(=O)NCC3=CC(F)=CC=C3OC4=CC5=C(C=C4)N(CCO)N=C5)C(C)(C)C
) and InChIKey (LNMRSSIMGCDUTP-UHFFFAOYSA-N
) further define its connectivity [9].Pexmetinib hydrochloride displays low aqueous solubility (<1 mg/mL in H₂O) but high solubility in organic solvents like DMSO (93 mg/mL) and ethanol (93 mg/mL) [4] [5]. As a solid powder, it remains stable for >3 years when stored at –20°C under anhydrous conditions, though it degrades rapidly above 4°C in aqueous solutions [1] [7]. The hydrochloride salt form enhances crystallinity and purity, critical for batch reproducibility [10]. Spectroscopic analyses confirm its crystalline nature, with characteristic peaks in XRD patterns (data not shown). Stability studies indicate decomposition under prolonged light exposure, necessitating dark storage [1].
Table 2: Physicochemical and Stability Profile
Property | Value |
---|---|
Aqueous Solubility | <1 mg/mL |
DMSO Solubility | 93 mg/mL (167.08 mM) |
Thermal Stability | Stable at –20°C (long-term) |
Photostability | Degrades in light; store dark |
Shelf Life | >3 years (desiccated, –20°C) |
The synthesis of pexmetinib hydrochloride proceeds via a multi-step sequence involving three key intermediates [10]:
The final step involves urea bond formation between the pyrazole-amine and the benzylamine intermediate, catalyzed by carbonyldiimidazole (CDI). Hydrochloride salt formation is achieved through HCl vapor diffusion in diethyl ether, yielding the crystalline product [10].
Crude pexmetinib is purified via silica gel column chromatography using a gradient of ethyl acetate/hexanes (30→70%) to remove unreacted intermediates [10]. The hydrochloride salt is precipitated by treating the free base with 1M HCl in anhydrous diethyl ether, followed by filtration and washing with cold ether. This step enhances purity to >98% by eliminating residual solvents and byproducts [1] [10]. Recrystallization from ethanol/water mixtures (4:1 v/v) further optimizes crystal morphology and particle size distribution, critical for dissolution consistency [10].
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms purity >98%, with a retention time of 8.2±0.3 minutes [3] [9]. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 557.2412 [M+H]⁺ for the free base (theoretical: 557.2418) and 593.2365 for the hydrochloride [1] [9]. Nuclear magnetic resonance (NMR) spectra (¹H, ¹³C, ¹⁹F) are used for structural confirmation, with key signals including:
Table 3: Synthetic Intermediates and Analytical Benchmarks
Synthetic Stage | Key Intermediate/Step | Analytical Method | Benchmark |
---|---|---|---|
Nucleophilic Substitution | 5-(Indazol-5-yloxy)-2-fluorobenzaldehyde | TLC, NMR | Rf = 0.45 (EtOAc/Hex) |
Pyrazole Cyclization | 3-tert-Butyl-1-(p-tolyl)pyrazol-5-amine | HPLC-UV | RT = 6.8 min; >95% purity |
Urea Coupling & Salt Formation | Pexmetinib·HCl | HRMS, NMR | [M+H]⁺ = 593.2365 |
Comprehensive Compound Nomenclature
Table 4: Accepted Chemical Names and Identifiers for Pexmetinib Hydrochloride
Nomenclature System | Identifier/Name |
---|---|
IUPAC Name | Urea, N-(3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl)-N'-((5-fluoro-2-((1-(2-hydroxyethyl)-1H-indazol-5-yl)oxy)phenyl)methyl)-, hydrochloride (1:1) |
CAS Registry (Free Base) | 945614-12-0 |
CAS Registry (Hydrochloride) | 1416216-01-7 |
Synonyms | ARRY-614; Pexmetinib hydrochloride; ARRY614 |
INN | Pexmetinib |
SMILES | CC1=CC=C(C=C1)N2N=C(C=C2NC(=O)NCC3=CC(F)=CC=C3OC4=CC5=C(C=C4)N(CCO)N=C5)C(C)(C)C.Cl |
InChIKey | LNMRSSIMGCDUTP-UHFFFAOYSA-N |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7